molecular formula C10H10N2O3 B1336864 N-[4-[(E)-2-nitroethenyl]phenyl]acetamide CAS No. 20805-52-1

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide

Cat. No. B1336864
CAS RN: 20805-52-1
M. Wt: 206.2 g/mol
InChI Key: BWLIIZFNXSJVLW-VOTSOKGWSA-N
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Description

The compound "N-[4-[(E)-2-nitroethenyl]phenyl]acetamide" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into similar nitrophenyl acetamide derivatives and their chemical behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related nitrophenyl acetamide compounds involves various chemical reactions, including nitration, alkylation, and amidation. For instance, the synthesis of "N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide" was achieved through alkylation followed by nitration, with specific conditions optimized for yield . Similarly, the synthesis of other nitrophenyl acetamides could involve analogous steps, with variations in the starting materials and reaction conditions to introduce different substituents on the phenyl ring or the acetamide moiety.

Molecular Structure Analysis

The molecular structure of nitrophenyl acetamides is characterized by the presence of a nitro group and an acetamide group attached to a phenyl ring. The crystal structure analysis of related compounds, such as "(E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide," revealed intermolecular hydrogen bonds and disordered atoms, indicating the potential for complex molecular interactions and polymorphism . The presence of substituents can influence the molecular conformation and the overall stability of the compound.

Chemical Reactions Analysis

Nitrophenyl acetamides can undergo various chemical reactions, including those that lead to the formation of oligomers or polymers. For example, the reaction between "N-(4,5-dichloro-2-nitrophenyl)acetamide" and 4-hydroxybenzoic acid resulted in the formation of monomers for polybenzimidazoles . The reactivity of the nitro group and the acetamide group can also lead to further functionalization or the formation of derivatives, as seen in the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl acetamides are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro groups can affect the acidity of the hydrogen atoms, the chemical shift in NMR spectroscopy, and the overall reactivity of the compound. The crystal structures of similar compounds, such as "N-(2-nitro phenyl)-2,2,2-trichloroacetamide," provide insights into the solid-state properties, including molecular packing and potential intermolecular interactions .

Scientific Research Applications

Non-Linear Optical Material

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide, under different nomenclature, has been explored for its potential as an organic non-linear optical material. This compound crystallizes in the monoclinic system in the chiral space group P21, showcasing its significance in the field of material science for potential applications in optoelectronics and photonics (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).

Photocatalytic Degradation Studies

Research involving the photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) under UV light using TiO2 P25 as a photocatalyst has shown significant degradation efficiency. This study provides insights into environmental remediation techniques, especially in water treatment, by demonstrating the compound's interaction with catalysts and light (N. Jallouli, K. Elghniji, H. Trabelsi, M. Ksibi, 2017).

Anticancer, Anti-inflammatory, and Analgesic Activities

A study on synthesized 2-(Substituted phenoxy) Acetamide Derivatives, including structures related to N-[4-[(E)-2-nitroethenyl]phenyl]acetamide, revealed potential anticancer, anti-inflammatory, and analgesic activities. These findings are crucial for the development of new therapeutic agents, highlighting the compound's versatility beyond its basic chemical properties (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Molecular Interaction Studies

Investigations into the electronic and biological interactions of similar acetamide derivatives have provided valuable information on their structural parameters, electron behavior, and potential biological properties. Such research underpins the importance of N-[4-[(E)-2-nitroethenyl]phenyl]acetamide in the development of drugs and materials with specific electronic and biological functions (G. Bharathy, J. Prasana, S. Muthu, A. Irfan, Fazilath Basha Asif, A. Saral, S. Aayisha, R. N. Devi, 2021).

Future Directions

The future directions for “N-[4-[(E)-2-nitroethenyl]phenyl]acetamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also involve the design of new derivatives of this compound that could be used as therapeutic candidates .

properties

IUPAC Name

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-8(13)11-10-4-2-9(3-5-10)6-7-12(14)15/h2-7H,1H3,(H,11,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLIIZFNXSJVLW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide

CAS RN

20805-52-1
Record name NSC122822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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